2-(2-Propoxyphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-propoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOAQSIIMGNKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Propoxyphenyl Ethanamine
Chemoselective Approaches to the C-N Bond Formation in 2-(2-Propoxyphenyl)ethanamine Synthesis
The introduction of the ethanamine moiety onto the propoxyphenyl scaffold is a critical step that demands high chemoselectivity to avoid unwanted side reactions. Methodologies can be broadly categorized by whether the nitrogen is introduced to a pre-existing O-propoxyphenyl substrate or constructed via precursors to the ethanamine side chain.
In this approach, the 2-(2-propoxyphenyl)ethyl skeleton is assembled first, followed by the introduction of the amino group. This can be achieved through several reliable methods, including classical nucleophilic substitution and modern cross-coupling reactions.
A primary route is the Gabriel synthesis, which begins with a 2-(2-propoxyphenyl)ethyl halide, such as 1-bromo-2-(2-propoxyphenyl)ethane. This substrate reacts with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically via hydrazinolysis with hydrazine (B178648) hydrate, liberates the primary amine, yielding this compound. google.com This method is robust and effectively prevents the over-alkylation often seen in direct aminations with ammonia (B1221849).
Another powerful technique is the conversion of a corresponding alcohol, 2-(2-propoxyphenyl)ethanol, into the amine. This can be accomplished via the Mitsunobu reaction, where the alcohol is treated with a nitrogen nucleophile like phthalimide or an iminodicarboxylate in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD). tcichemicals.com
Modern palladium- and copper-catalyzed cross-coupling reactions also offer a versatile pathway. For instance, a precursor like 2-(2-propoxy-5-bromophenyl)ethanamine could undergo a Buchwald-Hartwig amination to install the amino group, although this would require a different substitution pattern. tcichemicals.com A more direct application involves the amination of aryl boronic acids. A precursor such as (2-(2-propoxyphenyl)ethyl)boronic acid could potentially be aminated using reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) under mild conditions, offering excellent functional group tolerance. organic-chemistry.orgnih.gov
Table 1: Comparison of Amination Methods for O-Propoxyphenyl Substrates
| Method | Starting Substrate | Key Reagents | Advantages |
|---|---|---|---|
| Gabriel Synthesis | 2-(2-propoxyphenyl)ethyl halide | Potassium phthalimide, Hydrazine | Prevents over-alkylation, good yields |
| Mitsunobu Reaction | 2-(2-propoxyphenyl)ethanol | Phthalimide, PPh₃, DEAD | Mild conditions, stereochemical inversion |
| Boronic Acid Amination | (2-(2-propoxyphenyl)ethyl)boronic acid | DPPH, base | Broad substrate scope, mild conditions |
Reductive amination is arguably one of the most efficient and widely used methods for amine synthesis. organic-chemistry.org This strategy involves the reaction of a carbonyl compound, in this case, (2-propoxyphenyl)acetaldehyde, with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
The reaction can be performed in one pot by mixing the aldehyde, an ammonia source (such as aqueous ammonia or ammonium (B1175870) acetate), and a reducing agent. A variety of reducing agents are suitable for this transformation. organic-chemistry.org Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are particularly effective as they selectively reduce the protonated imine intermediate much faster than the initial aldehyde.
Catalytic hydrogenation is another robust method for the reduction step. mdpi.com The imine, formed in situ, can be hydrogenated over catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. mdpi.commdpi.com This approach is highly efficient and scalable, making it attractive for larger-scale synthesis. The choice of catalyst can be critical to prevent side reactions like dehydrohalogenation if other sensitive functional groups are present. mdpi.com
Table 2: Selected Reducing Agents for the Reductive Amination of (2-Propoxyphenyl)acetaldehyde
| Reducing Agent | Typical Conditions | Key Features |
|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | DCE or THF, room temperature | Mild, high selectivity for imines |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control (6-7) | Effective but toxic cyanide byproduct |
| H₂ / Platinum on Carbon (Pt/C) | Methanol/Ethanol, H₂ pressure | High efficiency, scalable, clean |
| H₂ / Raney Nickel | Ethanol, H₂ pressure | Cost-effective, highly active catalyst |
Phenol (B47542) Etherification Strategies for the Propoxyphenyl Moiety
The formation of the 2-propoxyaryl ether linkage is a key disconnection in the synthesis. This can be approached through classical alkylation methods or more contemporary cross-coupling techniques, typically starting from a 2-hydroxyphenethylamine precursor with appropriate protection of the amine functionality.
The Williamson ether synthesis is the most traditional and direct method for this transformation. masterorganicchemistry.com The synthesis would start with a suitably N-protected 2-(2-hydroxyphenyl)ethanamine derivative, for example, N-Boc-2-(2-hydroxyphenyl)ethanamine. The phenolic hydroxyl group is first deprotonated with a base to form a more nucleophilic phenoxide. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The resulting phenoxide then undergoes a nucleophilic substitution (Sɴ2) reaction with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, to yield the desired propoxy ether. masterorganicchemistry.com The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is crucial to facilitate the Sɴ2 reaction.
While the Williamson synthesis is reliable, modern catalytic methods offer milder conditions and can be more tolerant of other functional groups. Copper- and palladium-catalyzed reactions have emerged as powerful alternatives for forming C-O bonds.
The Ullmann condensation, a copper-catalyzed reaction, can be used to couple a phenol with an alkyl halide. jsynthchem.com While traditionally used for diaryl ethers, modified conditions allow for the synthesis of alkyl aryl ethers. A more contemporary approach is the Buchwald-Hartwig C-O cross-coupling reaction, which uses a palladium catalyst with specialized phosphine (B1218219) ligands to couple alcohols (or phenols) with aryl halides or triflates. organic-chemistry.org In the context of synthesizing this compound, one could envision a strategy where a precursor like N-Boc-2-(2-bromophenyl)ethanamine is coupled with propanol (B110389) in the presence of a palladium catalyst and a strong base.
These modern methods often require lower reaction temperatures and can exhibit higher functional group tolerance compared to the strongly basic conditions of the classical Williamson synthesis. organic-chemistry.org
Stereoselective Synthesis of Enantiopure this compound
The ethanamine side chain of the target molecule contains a stereocenter, and the synthesis of single enantiomers is often required for biological applications. Several strategies can be employed to achieve enantiopure this compound.
One of the most effective methods is the asymmetric reduction of a prochiral precursor. For example, a ketone such as 1-(2-propoxyphenyl)ethan-1-one could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP). The resulting chiral alcohol can then be converted to the amine with inversion of configuration via a Mitsunobu reaction or by conversion to a mesylate followed by substitution with an azide (B81097) and subsequent reduction.
Alternatively, an asymmetric reductive amination can be performed directly on the ketone precursor. This can be achieved using a chiral catalyst or by employing a chiral amine source, such as a chiral α-methylbenzylamine, which acts as a chiral auxiliary. After the reductive amination step, the auxiliary can be removed by hydrogenolysis to yield the enantiopure primary amine.
Organocatalysis also provides powerful tools for stereoselective synthesis. For instance, a precursor like 2-propoxy-styrene could undergo a stereoselective organocatalytic oxyamination, which installs both the hydroxyl and amino groups across the double bond in a controlled manner. nih.govnih.gov Subsequent chemical manipulation would then lead to the final product. The application of such stereoselective protocols is a key advantage in the efficient synthesis of chiral natural products and pharmaceuticals. nih.gov
Chiral Auxiliary-Mediated Approaches for Enantiocontrol
Chiral auxiliary-mediated synthesis is a well-established and reliable strategy for controlling stereochemistry. mdpi.comnih.gov This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation to occur with high diastereoselectivity, effectively controlling the formation of the new stereocenter. mdpi.com Following the key bond-forming step, the auxiliary is cleaved from the product and can often be recovered and reused. mdpi.com
While no specific literature examples detail the synthesis of this compound using this method, a plausible route can be conceptualized based on the widely used Evans oxazolidinone auxiliaries. nih.gov This hypothetical pathway would begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable propionyl derivative. The resulting N-acyl oxazolidinone can be converted into its enolate, which then undergoes a highly diastereoselective alkylation with a 2-propoxybenzyl halide. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite side. Subsequent removal of the auxiliary, typically through hydrolysis or reduction, would yield an enantiomerically enriched carboxylic acid or alcohol, which can then be converted to the target amine, this compound, through standard functional group transformations such as a Curtius rearrangement or amination of the corresponding alcohol.
Another established class of chiral auxiliaries applicable to the synthesis of chiral amines are those derived from pseudoephedrine. mdpi.com These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. mdpi.com
Table 1: Representative Diastereoselective Alkylations using Evans Oxazolidinone Auxiliaries
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzyl (B1604629) bromide | >99:1 | researchgate.net |
| 2 | Allyl iodide | >99:1 | researchgate.net |
| 3 | Methyl iodide | 96:4 | researchgate.net |
| 4 | Isopropyl iodide | >99:1 | researchgate.net |
This table presents data for analogous reactions to illustrate the typical selectivity of the methodology, not for the direct synthesis of this compound.
Asymmetric Catalysis in Key Carbon-Carbon or Carbon-Nitrogen Bond Formations
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. mdpi.com For the synthesis of this compound, key strategies would involve the asymmetric formation of either a carbon-carbon or a carbon-nitrogen bond.
A prominent method for creating the chiral amine moiety is the asymmetric hydrogenation of a prochiral enamine or imine precursor. This can be achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine ligands. mdpi.com A hypothetical precursor for this compound, such as the enamine derived from 2-(2-propoxyphenyl)acetaldehyde, could be hydrogenated under a hydrogen atmosphere in the presence of a chiral catalyst to yield the target amine with high enantiomeric excess. The choice of ligand is crucial for achieving high selectivity. mdpi.com
Alternatively, asymmetric reductive amination of the corresponding ketone, 1-(2-propoxyphenyl)propan-2-one, provides a direct route to the chiral amine. This transformation can be catalyzed by various systems, including iridium and ruthenium complexes, often in the presence of a hydrogen source like formic acid or hydrogen gas.
The formation of a key C-C bond can also be accomplished through asymmetric catalysis. For instance, an asymmetric Michael addition of a nucleophile to a suitable α,β-unsaturated precursor could establish the stereocenter. google.com Subsequent manipulation of the functional groups would then lead to the final amine product.
Table 2: Examples of Asymmetric Hydrogenation of Enamides (Analogous Substrates)
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Rh-(S,S)-Et-DuPhos | Methyl α-acetamidocinnamate | 95% | N/A |
| Ru-(R)-BINAP | N-(1-Phenylvinyl)acetamide | 97% | N/A |
| Ir-BDPP | N-(4-methoxyphenyl)propenamide | 98% | N/A |
This table showcases the efficacy of asymmetric hydrogenation for substrates structurally related to potential precursors of this compound.
Biocatalytic Pathways for Enantioselective Formation of this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. mdpi.com For the synthesis of this compound, several enzymatic strategies could be employed.
Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A transaminase could catalyze the conversion of 1-(2-propoxyphenyl)propan-2-one to this compound with high enantioselectivity. mdpi.com This reaction requires an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). chimia.ch The equilibrium of the reaction can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone byproduct.
Another biocatalytic approach is the kinetic resolution of racemic this compound using a lipase. durham.ac.uk In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. This method can provide access to both enantiomers of the target compound, although the maximum theoretical yield for a single enantiomer is 50%.
The use of enzymes offers significant advantages in terms of sustainability and environmental impact, as they operate in aqueous media under mild conditions. mdpi.com
Table 3: Representative Transaminase-Mediated Synthesis of Chiral Amines
| Enzyme | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) | Reference |
| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | >99% | >98.5% | europa.eu |
| Transaminase from Vibrio fluvialis | 1-phenylpropan-2-one | L-Alanine | >95% | >99% | mdpi.com |
| Immobilized (R)-transaminase | 1-(3,4-dimethoxyphenyl)propan-2-one | Isopropylamine | 88% | >99% | mdpi.com |
This table provides examples of transaminase-catalyzed reactions on analogous substrates to demonstrate the potential of this methodology for the synthesis of this compound.
Application of Flow Chemistry and Continuous Processing in this compound Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability.
While there are no published examples of the synthesis of this compound using flow chemistry, several steps in its potential synthetic routes could benefit from this technology. For instance, highly exothermic reactions, such as certain hydrogenations or nitrations of aromatic precursors, can be performed more safely in a flow reactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. mdpi.com This prevents the formation of hot spots and reduces the risk of runaway reactions.
Comparative Analysis of Synthetic Routes to this compound: Yield, Selectivity, and Robustness
The choice of a synthetic route for this compound depends on a variety of factors, including the desired scale of production, cost considerations, and the required enantiomeric purity. Each of the methodologies discussed presents a unique set of advantages and disadvantages in terms of yield, selectivity, and robustness.
Asymmetric catalysis offers a more efficient alternative, with the potential for high yields and excellent enantioselectivity using only a small amount of a chiral catalyst. These methods are highly scalable. However, the development of a suitable catalyst and reaction conditions for a specific substrate can be time-consuming, and catalysts can be sensitive to impurities, which can affect the robustness of the process.
Biocatalytic pathways provide exceptional enantioselectivity under mild and environmentally friendly conditions. Transaminase-catalyzed reactions can offer high yields to a single enantiomer, while lipase-catalyzed resolutions are limited to a 50% theoretical yield for one enantiomer. The robustness of biocatalytic processes can be influenced by factors such as enzyme stability and substrate/product inhibition.
Table 4: Comparative Overview of Synthetic Methodologies
| Methodology | Typical Yield | Selectivity (ee/d.r.) | Robustness | Key Advantages | Key Disadvantages |
| Chiral Auxiliary | Moderate to High | >95% d.r. | High | Predictable, reliable stereocontrol | Stoichiometric chiral source, extra steps |
| Asymmetric Catalysis | High | >95% ee | Moderate to High | High atom economy, scalable | Catalyst screening, sensitivity to impurities |
| Biocatalysis | Moderate (resolution) to High (asymmetric synthesis) | >99% ee | Moderate | Mild conditions, high selectivity, green | Enzyme stability, substrate scope |
| Flow Chemistry | Can improve yield | N/A (process intensification) | High | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |
Chemical Reactivity and Reaction Mechanisms of 2 2 Propoxyphenyl Ethanamine
Reactivity Profiles of the Primary Amine Functionality in 2-(2-Propoxyphenyl)ethanamine
The primary amine group (-NH₂) is a defining feature of this compound, imparting nucleophilic and basic character to the molecule. The lone pair of electrons on the nitrogen atom is the focal point of its reactivity, readily attacking electron-deficient centers. libretexts.org
Nucleophilic Reactions and Advanced Derivative Formation
The primary amine functionality serves as an excellent nucleophile, enabling the synthesis of a wide array of derivatives. libretexts.orgchemguide.co.uk These reactions typically involve the attack of the nitrogen's lone pair on an electrophilic carbon or other atom, leading to the formation of a new nitrogen-carbon or nitrogen-heteroatom bond.
Key nucleophilic reactions include:
N-Alkylation: Reaction with haloalkanes (alkyl halides) can introduce alkyl groups onto the nitrogen atom. However, this reaction is often difficult to control, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often a better nucleophile than the starting primary amine. chemguide.co.uksavemyexams.com Using a large excess of the initial amine can favor the formation of the secondary amine.
N-Acylation: Primary amines react vigorously with acyl chlorides and more slowly with acid anhydrides to form N-substituted amides. libretexts.orgchemguide.co.uk This is a highly efficient method for creating stable amide derivatives, which are crucial intermediates in organic synthesis.
N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.
Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), a reaction that proceeds through a carbinolamine intermediate followed by dehydration.
Table 1: Nucleophilic Reactions of the Primary Amine in this compound
| Reaction Type | Reagent Class | General Structure | Product Class |
|---|---|---|---|
| N-Alkylation | Haloalkane | R-X | Secondary Amine |
| N-Acylation | Acyl Chloride | R-COCl | N-Substituted Amide |
| N-Sulfonylation | Sulfonyl Chloride | R-SO₂Cl | N-Substituted Sulfonamide |
Amine-Centered Transformations and Rearrangements
While direct rearrangements of the this compound structure are not common, the primary amine can be a precursor to functional groups that readily undergo rearrangement. These reactions, such as the Hofmann and Curtius rearrangements, are powerful methods for synthesizing amines from carboxylic acid derivatives and involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. openstax.orgmasterorganicchemistry.com
For instance, if a synthetic pathway started from a carboxylic acid derivative like 3-(2-propoxyphenyl)propanoic acid, its corresponding amide could undergo a Hofmann rearrangement, or its acyl azide (B81097) could undergo a Curtius rearrangement, to yield this compound. openstax.orgmasterorganicchemistry.com Both rearrangements proceed through a key isocyanate intermediate. masterorganicchemistry.com Other notable transformations involving amine derivatives include the Stevens and Sommelet-Hauser rearrangements of quaternary ammonium salts, which can be prepared from the parent amine. researchgate.net
Aromatic Substitutions and Regioselective Functionalization of the Phenoxy Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these substitutions is controlled by the directing effects of the existing substituents: the propoxy group and the ethylamine (B1201723) side chain.
Electrophilic Aromatic Substitution Patterns and Directivity
Substituents on an aromatic ring are classified as either activating or deactivating and as ortho-, para- or meta-directing. wikipedia.orgwikipedia.org
Propoxy Group (-OCH₂CH₂CH₃): This is a strongly activating group. The oxygen atom donates electron density to the ring via resonance (+M effect), stabilizing the cationic intermediate (arenium ion) formed during the substitution. libretexts.org This donation is most effective at the ortho and para positions, making the propoxy group a powerful ortho-, para-director. pressbooks.pub
Ethanamine Group (-CH₂CH₂NH₂): This alkylamine group is generally considered weakly deactivating due to the electron-withdrawing inductive effect (-I effect) of the nitrogen atom. However, under strongly acidic conditions typical for many EAS reactions, the amine is protonated to form an ammonium group (-CH₂CH₂NH₃⁺), which is a much stronger deactivating, meta-directing group. wikipedia.org
In a competitive scenario, the strongly activating, ortho-, para-directing propoxy group will dominate the reaction's regioselectivity. libretexts.org Therefore, electrophiles will preferentially attack the positions ortho and para to the propoxy group. Due to steric hindrance from the propoxy group itself, the para-position (C5) is often the major site of substitution, with the ortho-position (C3) being the next most likely.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(5-Nitro-2-propoxyphenyl)ethanamine |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(5-Bromo-2-propoxyphenyl)ethanamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-(5-Acyl-2-propoxyphenyl)ethanamine* |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-(2-Aminoethyl)-4-propoxybenzenesulfonic acid |
*Note: Friedel-Crafts reactions may be complicated by the primary amine, which can react with the Lewis acid catalyst.
Directed Ortho-Metallation Strategies on the Propoxyphenyl Moiety
Directed ortho-metallation (DoM) is a powerful technique for achieving regioselective functionalization at a position ortho to a directing metallation group (DMG). wikipedia.orgorganic-chemistry.org The heteroatom of the DMG coordinates to an organolithium reagent, facilitating deprotonation of the nearest ortho-proton. baranlab.org
The oxygen atom of the propoxy group in this compound can serve as an effective DMG. Treatment with a strong alkyllithium base, such as n-butyllithium (n-BuLi), would selectively remove the proton at the C3 position, which is ortho to the propoxy group, generating a lithiated aryl intermediate. wikipedia.orguwindsor.ca This intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to install a functional group exclusively at the C3 position, a feat not easily achieved through classical EAS reactions.
Table 3: Regioselective Functionalization via Directed Ortho-Metallation
| Step 1 Reagent | Electrophile (E⁺) | Reagent for E⁺ | Functional Group Introduced at C3 |
|---|---|---|---|
| n-BuLi | D⁺ | D₂O | Deuterium (-D) |
| n-BuLi | CO₂ | CO₂ (gas), then H₃O⁺ | Carboxylic Acid (-COOH) |
| n-BuLi | R₂C=O | Aldehyde/Ketone, then H₃O⁺ | Hydroxyalkyl (-CR₂OH) |
| n-BuLi | I⁺ | I₂ | Iodine (-I) |
Mechanisms of Cleavage and Rearrangement Reactions involving the Ether Linkage
The aryl alkyl ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions.
The most common method for cleaving aryl alkyl ethers is treatment with strong mineral acids, particularly hydrobromic acid (HBr) or hydriodic acid (HI). ucalgary.calibretexts.org The reaction proceeds via a nucleophilic substitution mechanism.
The mechanism involves two main steps:
Protonation: The ether oxygen is protonated by the strong acid, converting the propoxy group into a good leaving group (a neutral propanol (B110389) molecule). ucalgary.ca
Nucleophilic Attack: The halide ion (Br⁻ or I⁻), a good nucleophile, attacks the electrophilic carbon of the alkyl group. libretexts.org Since the carbon attached to the oxygen is a primary carbon, the attack proceeds via an Sₙ2 mechanism. youtube.com
The products of this reaction are a phenol (B47542) and an alkyl halide. Specifically, cleavage of this compound with HBr would yield 2-(2-hydroxyphenyl)ethanamine and 1-bromopropane (B46711). The reaction does not produce propyl alcohol and 2-(2-bromophenyl)ethanamine because the C(sp²)-O bond of the aromatic ring is very strong, and nucleophilic substitution on an aromatic ring is extremely difficult. libretexts.org
While the Claisen rearrangement is a well-known thermal rearrangement for allyl aryl ethers, it is not applicable to saturated alkyl aryl ethers like this compound. libretexts.orglibretexts.org However, acid-catalyzed rearrangements of alkyl aryl ethers, analogous to the Fries rearrangement, can sometimes occur, leading to the migration of the alkyl group from the oxygen to a carbon on the aromatic ring, though this is generally a less common reaction pathway compared to cleavage. rsc.org More modern methods for aryl-alkyl ether cleavage utilize reagents like boron tribromide (BBr₃) or employ catalytic systems under milder conditions. researchgate.netnih.gov
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-(2-hydroxyphenyl)ethanamine |
| 1-bromopropane |
| 2-(5-Nitro-2-propoxyphenyl)ethanamine |
| 2-(5-Bromo-2-propoxyphenyl)ethanamine |
| 2-(5-Acyl-2-propoxyphenyl)ethanamine |
| 5-(2-Aminoethyl)-4-propoxybenzenesulfonic acid |
| 3-(2-propoxyphenyl)propanoic acid |
| n-butyllithium |
| hydrobromic acid |
| hydriodic acid |
In-depth Mechanistic Investigations of Key Reaction Pathways
Detailed mechanistic investigations for phenethylamine (B48288) derivatives often employ computational chemistry to model reaction coordinates and transition states, providing insights that are difficult to obtain through experimental means alone. acs.orgdoi.org Such studies are crucial for understanding reaction feasibility, predicting product distributions, and designing novel synthetic routes.
Transition state analysis provides a theoretical framework for understanding the energy barriers and geometries of the highest-energy structures along a reaction pathway. For a molecule like this compound, a key transformation to consider is intramolecular cyclization, a common reaction type for such structures. pku.edu.cnnih.gov
In a hypothetical intramolecular cyclization, such as an electrophilic attack on the aromatic ring initiated by a reactive intermediate formed from the ethylamine side chain, the geometry and energy of the transition state would be critical in determining the reaction rate. The propoxy group at the ortho position would exert a significant influence. Its electron-donating nature activates the ring, stabilizing the positive charge that develops in the transition state of an electrophilic aromatic substitution.
Computational studies on analogous systems, such as the addition of hydroxyl radicals to ethylene, have demonstrated the utility of a two-transition-state model for radical-molecule reactions. nih.gov This highlights the complexity that can arise in seemingly simple transformations and the necessity of high-level theoretical calculations to accurately model reaction kinetics.
Table 1: Hypothetical Transition State Analysis for a Generic Electrophilic Cyclization of Substituted Phenethylamines
| Substituent (at ortho-position) | Relative Activation Energy (kJ/mol) (Illustrative) | Key Stabilizing Interactions in Transition State |
| -H | 100 | Baseline resonance stabilization |
| -OCH₃ (Methoxy) | 85 | Resonance donation from oxygen lone pair |
| -OCH₂CH₂CH₃ (Propoxy) | 82 | Resonance donation and inductive effects |
| -NO₂ | 120 | Destabilization by electron withdrawal |
Note: The data in this table is illustrative and based on general principles of substituent effects. Specific computational data for this compound is not available.
Substituents on the phenyl ring of phenethylamines play a crucial role in modulating their chemical reactivity and, consequently, their biological activity. nih.govfrontiersin.org The 2-propoxy group in this compound is an ortho-para directing, activating group due to its electron-donating resonance and inductive effects. This has a profound impact on the kinetics and thermodynamics of reactions involving the aromatic ring.
In electrophilic aromatic substitution reactions, the propoxy group will increase the reaction rate by stabilizing the arenium ion intermediate. The ortho position of the propoxy group may also introduce steric hindrance, potentially influencing the regioselectivity of the reaction.
Studies on other substituted phenethylamines have shown that the nature and position of substituents can significantly alter their interaction with biological targets, such as receptors and enzymes. For instance, the presence and size of alkoxy groups on the phenyl ring have been shown to influence the binding affinity of phenethylamine derivatives to serotonin (B10506) receptors. frontiersin.orgnih.gov
Table 2: Predicted Kinetic and Thermodynamic Effects of Substituents on a Model Phenethylamine Reaction (e.g., Nitration)
| Substituent | Position | Predicted Effect on Reaction Rate (k/k₀) | Thermodynamic Stability of Product (Illustrative ΔG) |
| -H | - | 1 (Reference) | Reference |
| -OCH₃ | para | > 1 (Activating) | More stable |
| -OCH₂CH₂CH₃ | ortho | > 1 (Activating, potential steric effects) | More stable |
| -Cl | para | < 1 (Deactivating) | Less stable |
| -NO₂ | meta | << 1 (Strongly deactivating) | Much less stable |
Note: This table provides a qualitative prediction based on established principles of physical organic chemistry. k/k₀ represents the relative rate constant compared to unsubstituted phenethylamine.
Computational Chemistry and Theoretical Studies of 2 2 Propoxyphenyl Ethanamine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are foundational to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate molecular structure, vibrational frequencies, and electronic properties with high accuracy. researchgate.netresearchgate.net These calculations provide a detailed picture of how electrons are distributed within the 2-(2-Propoxyphenyl)ethanamine molecule and how this distribution influences its stability and bonding.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
While specific experimental or calculated values for this compound are not detailed in available literature, a theoretical study would yield data similar to that presented in the illustrative table below. Such calculations help in quantifying the molecule's reactivity profile. mdpi.commaterialsciencejournal.org
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. mdpi.com |
| Ionization Potential | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity | EA ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ ≈ -(EHOMO + ELUMO)/2 | Measure of the ability to attract electrons. mdpi.com |
| Chemical Hardness | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |
The distribution of electron density in a molecule is uneven, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates this charge distribution on the molecule's surface. researchgate.net MEP maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net
On a typical MEP map:
Red and yellow regions indicate a negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on heteroatoms (like the oxygen and nitrogen in this compound), and are susceptible to electrophilic attack.
Blue regions represent a positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show a negative potential around the oxygen of the propoxy group and the nitrogen of the amine group, identifying them as potential sites for interaction with electrophiles. The hydrogen atoms of the amine group would likely exhibit a positive potential, making them sites for interaction with nucleophiles.
Conformational Analysis and Exploration of Energy Landscapes
Molecules are not static entities; they can adopt various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis involves studying these different conformers and their relative energies to identify the most stable structures. dntb.gov.uanih.gov The collection of all possible conformations and their corresponding potential energies forms the molecule's "energy landscape." researchgate.netucla.edu Understanding this landscape is crucial for predicting a molecule's shape, properties, and biological activity.
Computational methods such as ab initio calculations and, more commonly, Density Functional Theory (DFT), are employed to explore the conformational landscape of a molecule. researchgate.netnih.gov These methods can calculate the energy of a molecule in any given geometry with high precision.
For this compound, a conformational search would involve systematically rotating the single bonds—specifically the C-C and C-O bonds in the side chains. By calculating the energy for each resulting conformer, researchers can identify the lowest-energy (most stable) conformations. These preferred conformations are the ones the molecule is most likely to adopt under normal conditions.
While DFT calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its vibrations, rotations, and conformational changes. researchgate.net
An MD simulation of this compound would reveal how the molecule transitions between different stable conformations and how flexible its various parts are. This information is particularly important for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.
Prediction of Reactivity Sites and Elucidation of Reaction Pathways
The ultimate goal of many theoretical studies is to predict a molecule's chemical reactivity. By integrating the insights from various computational methods, a comprehensive picture of reactivity can be formed.
Predicting Reactivity Sites: FMO analysis identifies the orbitals involved in electron donation and acceptance, while MEP maps pinpoint the specific electron-rich and electron-poor locations on the molecule's surface. nih.gov Additional tools, such as Fukui functions, can be calculated using DFT to quantify the reactivity of each individual atom in the molecule for nucleophilic, electrophilic, or radical attack. nih.govmdpi.com For this compound, these analyses would likely highlight the nitrogen atom of the amine group as a primary site for nucleophilic reactions and protonation, and the aromatic ring as a potential site for electrophilic substitution.
Elucidating Reaction Pathways: Computational chemistry can also be used to model the entire course of a chemical reaction. By calculating the energies of reactants, products, and the transition states that connect them, chemists can map out the most favorable reaction pathways. This provides detailed mechanistic insights, explaining how and why a reaction occurs.
Application of Fukui Functions and Dual Descriptors in Chemical Reactivity Analysis
Conceptual Density Functional Theory (DFT) provides a robust framework for analyzing and predicting the chemical reactivity of molecules. Within this framework, Fukui functions and dual descriptors are essential tools for identifying reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
The Fukui function, f(r), quantifies the change in electron density at a specific point, r, when the total number of electrons in the system changes. It highlights regions within the molecule that are most susceptible to attack.
f+(r): Indicates the site for a nucleophilic attack (where an electron is accepted).
f-(r): Indicates the site for an electrophilic attack (where an electron is donated).
f0(r): Indicates the site for a radical attack.
The dual descriptor (Δf(r)) offers a more precise and less ambiguous measure of reactivity. It is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (f+(r) - f-(r)).
Δf(r) > 0: The site is favored for a nucleophilic attack.
Δf(r) < 0: The site is favored for an electrophilic attack.
For this compound, these descriptors can be calculated for each atom to create a detailed reactivity map. Theoretical calculations would likely indicate that the nitrogen atom of the ethanamine group, due to its lone pair of electrons, is a primary site for electrophilic attack (a high f- value). Conversely, the aromatic ring, particularly the carbon atoms ortho and para to the propoxy group, would be susceptible to electrophilic substitution, which would be reflected in their respective Fukui function values. The precise values would depend on the computational method and basis set employed.
Table 1: Hypothetical Fukui Function and Dual Descriptor Values for Selected Atoms of this compound Note: These values are illustrative and would require specific quantum chemical calculations to be confirmed.
| Atomic Site | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Predicted Reactivity |
| N (amine) | 0.012 | 0.150 | -0.138 | Electrophilic Attack |
| C (aromatic, para) | 0.045 | 0.095 | -0.050 | Electrophilic Attack |
| C (aromatic, ortho) | 0.051 | 0.089 | -0.038 | Electrophilic Attack |
| O (ether) | 0.023 | 0.110 | -0.087 | Electrophilic Attack |
Computational Modeling of Catalytic Processes for this compound Synthesis and Transformation
Computational modeling is instrumental in understanding and optimizing the catalytic processes involved in the synthesis and transformation of this compound. Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This allows for the determination of reaction mechanisms and activation energies, providing critical insights for catalyst design and process optimization.
For instance, a common synthetic route to similar compounds involves the Williamson ether synthesis followed by a reduction or other functional group transformation. Computational models could simulate the reaction pathway of forming the ether linkage between a substituted phenol (B47542) and a propyl halide in the presence of a base. These models can elucidate the energetics of the SN2 reaction mechanism, helping to select optimal catalysts and reaction conditions.
Furthermore, modeling the transformation of this compound, such as its N-alkylation or acylation, can be achieved. By simulating the reaction with various catalysts, researchers can predict which catalytic system will offer the highest yield and selectivity, thereby reducing the need for extensive empirical screening.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their identification and structural elucidation.
Computational Calculation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectra
Theoretical calculations can generate predicted NMR and IR spectra that can be directly compared with experimental data. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach to calculate the isotropic shielding constants of nuclei like ¹H and ¹³C. These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. By analyzing the normal modes of vibration, specific peaks in the spectrum can be assigned to the stretching, bending, or wagging of particular bonds or functional groups within this compound, such as the N-H stretches of the amine, the C-H stretches of the aromatic ring and alkyl chains, and the C-O stretch of the ether linkage.
Correlation with Advanced Experimental Spectroscopic Data for Structural Confirmation
The true power of computational spectroscopy lies in its synergy with advanced experimental techniques. While basic 1D NMR and IR are useful, complex molecules often require more sophisticated methods for unambiguous structural confirmation. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) provide through-bond and through-space correlations between nuclei.
Theoretical calculations can aid in the interpretation of these complex spectra. For example, calculated ¹H-¹³C coupling constants can help to confirm assignments in HSQC and HMBC spectra. Any discrepancies between the predicted and experimental spectra can point to subtle structural features, conformational effects, or intermolecular interactions that might otherwise be overlooked. This correlative approach provides a high degree of confidence in the structural assignment of this compound.
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for this compound Note: Experimental values are hypothetical and for illustrative purposes. Calculated values depend on the level of theory and basis set used.
| Spectroscopic Data | Computationally Predicted Value | Hypothetical Experimental Value | Assignment |
| ¹³C NMR Chemical Shift (δ, ppm) | 156.5 | 157.2 | Aromatic C-O |
| ¹³C NMR Chemical Shift (δ, ppm) | 120.8 | 121.1 | Aromatic C-H (ortho) |
| ¹H NMR Chemical Shift (δ, ppm) | 4.05 | 3.98 | -O-CH₂- |
| ¹H NMR Chemical Shift (δ, ppm) | 2.95 | 2.90 | -CH₂-NH₂ |
| IR Frequency (cm⁻¹) | 3380 | 3375 | N-H Stretch (asymmetric) |
| IR Frequency (cm⁻¹) | 1245 | 1242 | C-O-C Stretch (asymmetric) |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research
High-Resolution Mass Spectrometry for Elucidating Complex Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental composition. Unlike nominal mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.gov This level of precision enables the confident assignment of a unique molecular formula from the experimental data.
For 2-(2-Propoxyphenyl)ethanamine, HRMS would first confirm its elemental composition of C₁₁H₁₇NO. Subsequently, tandem mass spectrometry (MS/MS) experiments, often coupled with liquid chromatography (LC-MS/MS), are employed to induce fragmentation of the protonated molecule [M+H]⁺. nih.gov The analysis of the resulting fragment ions provides substantial structural information. Key fragmentation pathways for this molecule are expected to involve:
Benzylic Cleavage: A primary fragmentation event would be the cleavage of the C-C bond between the aromatic ring and the ethylamine (B1201723) side chain. This would result in the formation of a stable tropylium-type ion or a related benzylic cation.
Cleavage of the Propoxy Group: Fragmentation can occur within the propoxy substituent, including the loss of a propyl radical (•C₃H₇) or a propene molecule (C₃H₆) via a McLafferty-type rearrangement.
Loss of Ammonia (B1221849): Cleavage of the C-N bond can lead to the loss of the amino group.
The study of related N-benzylphenethylamine isomers has shown that while electron ionization mass spectra can be very similar, derivatization (e.g., with trifluoroacetyl groups) can produce fragments with significant differences, aiding in unequivocal identification. nih.gov
| Ion | Proposed Formula | Calculated m/z (Monoisotopic) | Expected Fragmentation Pathway |
| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.1383 | Molecular Ion |
| [M+H - NH₃]⁺ | C₁₁H₁₅O⁺ | 163.1117 | Loss of ammonia from the ethylamine side chain |
| [M+H - C₃H₆]⁺ | C₈H₁₂NO⁺ | 138.0913 | Loss of propene from the propoxy group |
| [C₈H₉O]⁺ | C₈H₉O⁺ | 121.0648 | Benzylic cleavage with loss of ethanamine |
| [C₂H₆N]⁺ | C₂H₆N⁺ | 44.0495 | Cleavage yielding the ethylamine fragment |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multidimensional techniques are often necessary for complete and unambiguous structural assignment.
For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the protons of the ethylamine side chain, and the protons of the n-propoxy group. The aromatic protons would appear as a complex multiplet in the range of δ 6.8-7.2 ppm. The ethylamine -CH₂- groups would likely appear as triplets around δ 2.8-3.2 ppm, while the propoxy group would show a triplet for the O-CH₂- group around δ 3.9-4.1 ppm, a sextet for the central -CH₂- group around δ 1.7-1.9 ppm, and a triplet for the terminal -CH₃ group around δ 0.9-1.1 ppm. chemicalbook.comchemicalbook.comdocbrown.info
Two-dimensional (2D) NMR experiments provide correlational data that map out the molecular framework:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity within the ethyl and propyl chains (e.g., correlating the O-CH₂ protons with the adjacent -CH₂- protons in the propoxy group).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connection between the propoxy group and the phenyl ring, and between the ethylamine side chain and the phenyl ring.
Ultrafast 2D NMR methods can acquire such spectra in a single scan, which is particularly useful for analyzing mixtures or samples with limited stability. nih.gov
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.8 – 7.2 (m, 4H) | 111 – 130 |
| Ar-C -O | - | 157 – 159 |
| Ar-C -CH₂ | - | 128 – 130 |
| O-C H₂-CH₂-CH₃ | 3.9 – 4.1 (t, 2H) | 69 – 71 |
| O-CH₂-C H₂-CH₃ | 1.7 – 1.9 (m, 2H) | 22 – 24 |
| O-CH₂-CH₂-C H₃ | 0.9 – 1.1 (t, 3H) | 10 – 12 |
| Ar-C H₂-CH₂-NH₂ | 2.9 – 3.1 (t, 2H) | 33 – 35 |
| Ar-CH₂-C H₂-NH₂ | 2.8 – 3.0 (t, 2H) | 41 – 43 |
| -NH₂ | 1.5 – 2.5 (s, broad, 2H) | - |
Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsional angles.
A literature search indicates that the crystal structure of this compound has not been publicly reported. However, if a suitable single crystal could be grown and analyzed, the technique would provide invaluable insights into its solid-state conformation. Key structural features that would be determined include:
Conformation of the Propoxy Group: The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage would be precisely measured.
Orientation of the Ethylamine Side Chain: The analysis would reveal the torsional angles along the C-C-N backbone, defining the spatial relationship of the amino group relative to the aromatic ring.
Intermolecular Interactions: The crystal packing would reveal any hydrogen bonds formed by the primary amine group (N-H···N or N-H···O interactions) and other non-covalent interactions, such as van der Waals forces, that govern the solid-state architecture.
This data is fundamental for understanding the molecule's intrinsic structural preferences and how it interacts with its environment in the solid state.
| Parameter | Information Provided by X-ray Crystallography |
| Connectivity | Confirms the covalent bonding framework. |
| Bond Lengths | Provides precise distances between bonded atoms (e.g., C-C, C-O, C-N). |
| Bond Angles | Determines the angles between adjacent bonds (e.g., C-O-C, C-C-N). |
| Torsional Angles | Defines the conformation of flexible parts of the molecule, like the side chains. |
| Molecular Conformation | Reveals the overall 3D shape of the molecule in the crystal. |
| Crystal Packing | Shows the arrangement of molecules in the unit cell and identifies intermolecular forces. |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment and Stereochemical Assignment
The compound this compound is achiral. It lacks a stereocenter (a carbon atom bonded to four different substituents) and possesses a plane of symmetry that bisects the propoxy and ethylamine groups. Therefore, it does not exist as a pair of enantiomers, and methods for chiral separation are not applicable for its analysis.
However, in the broader class of phenethylamines, chirality is a common and critical feature. If a substituent were present on the ethylamine side chain, for instance at the alpha- or beta-position, a stereocenter would be created, resulting in (R)- and (S)-enantiomers. For such chiral analogues, specialized analytical techniques are essential to separate the enantiomers and determine the enantiomeric purity (or enantiomeric excess, ee) of a sample.
Chiral Chromatography: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC): Columns with CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are widely used for the direct separation of enantiomeric amines. nih.govjiangnan.edu.cn
Gas Chromatography (GC): Chiral capillary columns coated with modified cyclodextrins can also achieve enantioseparation, particularly for volatile derivatives. jiangnan.edu.cn
Indirect Methods: An alternative approach involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography.
Capillary Electrophoresis (CE): This technique can separate enantiomers by adding a chiral selector, such as a cyclodextrin, to the buffer solution. The differential interaction of each enantiomer with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. nih.gov
| Technique | Principle | Application for Chiral Phenethylamines |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation of (R)- and (S)-enantiomers. |
| Chiral GC | Enantioselective partitioning into a chiral coating on the capillary column. | Separation of volatile or derivatized enantiomers. |
| Capillary Electrophoresis (CE) | Differential mobility of enantiomer-chiral selector complexes in an electric field. | High-efficiency separation in aqueous buffers. |
| Indirect Derivatization | Reaction with a Chiral Derivatizing Agent (CDA) to form separable diastereomers. | Separation on standard achiral columns followed by detection. |
Synthesis and Chemical Transformations of 2 2 Propoxyphenyl Ethanamine Derivatives and Analogues
Design Principles for Structurally Related Ethanamine Compounds
The design of analogues based on the 2-phenylethylamine framework is a cornerstone of medicinal chemistry and materials science. nih.gov The primary goal is to establish robust Structure-Activity Relationships (SAR), which correlate specific structural features with changes in chemical reactivity, biological activity, or material properties. For compounds like 2-(2-Propoxyphenyl)ethanamine, the design principles revolve around systematic modifications of its three key components: the aromatic ring, the ethyl linker, and the terminal amine.
Key design strategies include:
Conformational Constraint: Introducing rigidity into the flexible ethylamine (B1201723) side chain, often through cyclization, can lock the molecule into a specific conformation. This is crucial for understanding the spatial requirements of biological targets.
Functional Group Interconversion: Altering the existing functional groups to explore different chemical interactions. Modifying the primary amine to a secondary or tertiary amine, or converting it into an amide or sulfonamide, can profoundly impact properties like basicity, hydrogen bonding capability, and nucleophilicity. researchgate.net
Substitution Pattern Modification: Changing the position of the propoxy and ethanamine groups on the phenyl ring (e.g., to meta or para) or introducing additional substituents allows for a systematic exploration of the electronic and steric effects on the molecule's behavior.
These principles guide the synthetic chemist in creating a focused library of compounds to probe the chemical space around the parent structure, leading to molecules with fine-tuned characteristics.
Strategies for Modifying the Amine Functionality of this compound
The primary amine of this compound is a highly reactive nucleophilic center, making it a prime target for a wide range of chemical transformations.
The conversion of the primary amine to secondary or tertiary amines, or to amides, is a fundamental strategy for modifying the compound's properties.
Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides readily forms N-acyl derivatives (amides). This transformation is typically performed in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. The resulting amide is significantly less basic and serves as a key intermediate in various synthetic routes, including intramolecular cyclization reactions.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination, are often preferred. This involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the desired secondary or tertiary amine.
Arylation: The introduction of an aryl group onto the nitrogen center is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between the amine and aryl halides or triflates, yielding N-aryl derivatives.
| Transformation | Reagent/Catalyst System | Product Type | Key Features |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) / Pyridine | Amide | Converts basic amine to neutral amide; introduces carbonyl group. |
| Alkylation (Reductive Amination) | Acetone / NaBH₃CN | Secondary Amine (Isopropyl) | Controlled mono-alkylation; avoids over-alkylation. |
| Arylation (Buchwald-Hartwig) | Bromobenzene / Pd(OAc)₂ + Ligand / Base | Secondary Arylamine | Forms a C(aryl)-N bond; versatile for various aryl groups. nih.gov |
The 2-phenylethylamine scaffold is a classic precursor for the synthesis of nitrogen-containing heterocycles, particularly isoquinoline (B145761) and its derivatives. These intramolecular cyclization reactions are powerful tools for creating rigid, polycyclic structures.
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of an N-acyl derivative of a β-arylethylamine to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction is promoted by a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), at elevated temperatures. wikipedia.orgwikipedia.org The mechanism proceeds through an electrophilic aromatic substitution, where the electron-rich 2-propoxyphenyl ring is attacked by an electrophilic nitrilium ion intermediate. organic-chemistry.org The resulting dihydroisoquinoline can be subsequently oxidized to the fully aromatic isoquinoline.
Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. ebrary.netthermofisher.comwikipedia.org The reaction begins with the formation of an iminium ion, which then acts as the electrophile for an intramolecular electrophilic aromatic substitution. wikipedia.orgchemeurope.com The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The presence of the electron-donating propoxy group in this compound would be expected to facilitate this cyclization. chemeurope.com
Modifications of the Propoxyphenyl Group
The propoxyphenyl moiety plays a significant role in defining the electronic and steric properties of the molecule. Its modification offers another avenue for creating structural diversity.
The length and structure of the alkoxy chain (-OR) can have a substantial impact on the molecule's physical and chemical properties. mdpi.comacs.org Altering the propoxy group (n=3) to other linear alkoxy chains (e.g., methoxy, ethoxy, butoxy) or branched chains can influence:
Solubility: Longer or branched alkyl chains generally increase solubility in nonpolar organic solvents. researchgate.net
Physical Properties: Chain length significantly affects melting points, boiling points, and can induce liquid crystalline properties in suitable molecular architectures. mdpi.com
Steric Hindrance: A bulkier alkoxy group can sterically hinder reactions at the adjacent position on the phenyl ring (the C3 position).
Electronic Effects: While the primary electronic effect of an alkoxy group is electron-donating through resonance, the chain length can have subtle secondary effects on reactivity and intermolecular interactions. nih.gov Studies on various classes of organic compounds have shown that even minor changes in alkoxy chain length can lead to significant shifts in biological potency or material characteristics. acs.org
| Alkoxy Group | Chain Length (Carbons) | Expected Impact on Lipophilicity | Potential Steric Hindrance at C3 Position |
|---|---|---|---|
| Methoxy (-OCH₃) | 1 | Lower | Low |
| Ethoxy (-OCH₂CH₃) | 2 | Moderate | Moderate |
| Propoxy (-O(CH₂)₂CH₃) | 3 | Higher | Increased |
| Butoxy (-O(CH₂)₃CH₃) | 4 | High | High |
| Isopropoxy (-OCH(CH₃)₂) | 3 (branched) | Higher | Significant |
Direct functionalization of the phenyl ring via C-H activation or electrophilic aromatic substitution allows for the introduction of new substituents, but regioselectivity is a key challenge. rsc.org The outcome is governed by the directing effects of the two existing substituents: the propoxy group at C2 and the ethanamine group at C1.
Directing Effects:
Propoxy Group (-OPr): This is a strongly activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. organicchemistrytutor.comaakash.ac.in It will direct incoming electrophiles primarily to the C4 and C6 positions.
Ethanamine Group (-CH₂CH₂NH₂): The directing effect of this group is more complex. The alkyl chain is weakly activating and ortho, para-directing. However, under the strongly acidic conditions often used for electrophilic aromatic substitution, the amine will be protonated to form an ammonium group (-CH₂CH₂NH₃⁺), which is a strongly deactivating, meta-director. In modern palladium-catalyzed C-H functionalization, the neutral amine can act as a directing group, facilitating substitution at its ortho position (C6). nih.govchemistryviews.org
Predicted Reactivity:
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation): The powerful activating effect of the propoxy group is expected to dominate. Therefore, substitution will likely occur at the C4 and C6 positions, which are para and ortho to the propoxy group, respectively. Steric hindrance from the propoxy group might slightly disfavor the C3 position.
Directed C-H Functionalization: Using a catalytic system where the amine functionality can act as a directing group (e.g., Pd-catalyzed arylation), functionalization would be directed to the C6 position, which is ortho to the ethanamine substituent. chemistryviews.orgbohrium.com This provides a complementary strategy to classical electrophilic substitution for functionalizing the aromatic ring. acs.orgmdpi.com
The interplay between these directing effects allows for the selective synthesis of different isomers depending on the chosen reaction conditions, providing a powerful toolkit for creating a wide range of structurally diverse analogues from the this compound core.
Synthesis of Complex Conjugates and Advanced Pro-Drug Architectures
The development of complex conjugates and advanced pro-drug architectures of this compound is a strategic approach to enhance its therapeutic potential by improving its pharmacokinetic and pharmacodynamic properties. These strategies involve the covalent linkage of the parent molecule to larger entities, such as polymers or other bioactive molecules, to control its release, distribution, and targeting.
Pro-drug design for phenolic drugs and amines often involves masking the functional groups to overcome undesirable properties like poor bioavailability or chemical instability. For this compound, both the primary amine and the phenolic ether offer sites for chemical modification.
Polymer-Drug Conjugates:
One of the most promising approaches is the synthesis of polymer-drug conjugates. This involves attaching this compound to a biocompatible and biodegradable polymer backbone. The choice of polymer is critical and often includes materials like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA), as well as poly(ethylene glycol) (PEG). These polymers can be functionalized to react with the amine group of this compound.
A common synthetic route involves the activation of a carboxylic acid group on the polymer, followed by amide bond formation with the primary amine of the ethanamine derivative. This creates a stable but potentially cleavable linkage. The release of the active drug can be designed to occur via hydrolysis of the ester bonds in the polymer backbone, leading to a sustained release profile.
For instance, a polylactide copolymer with pendant carboxylic acid groups can be synthesized and subsequently coupled with amine-containing molecules using standard carbodiimide (B86325) chemistry. nih.gov This methodology provides a versatile platform for attaching molecules like this compound to a biodegradable scaffold. nih.gov
| Polymer Type | Conjugation Strategy | Potential Linkage | Release Mechanism |
| Poly(lactic-co-glycolic acid) (PLGA) | Carbodiimide coupling | Amide bond | Bulk erosion of polymer |
| Poly(ethylene glycol) (PEG) | N-Hydroxysuccinimide (NHS) ester activation | Amide bond | Hydrolysis of linker |
| Polyaspartamides | Active ester substitution | Amide bond | Enzymatic cleavage |
Advanced Pro-Drug Architectures:
Beyond simple polymer conjugation, more sophisticated pro-drug architectures can be designed. These may include dendritic polymers (dendrimers) for high drug loading or stimuli-responsive systems that release the drug in response to specific physiological cues, such as changes in pH or enzyme concentration.
For example, a pro-drug of this compound could be designed with a pH-sensitive linker that is stable at physiological pH but cleaves in the acidic environment of a tumor. This would allow for targeted drug delivery and release.
The synthesis of such advanced architectures requires multi-step organic synthesis. The primary amine of this compound can be reacted with a variety of bifunctional linkers, which can then be attached to the desired carrier molecule. The propoxy group on the phenyl ring can also be modified, although this is less common for pro-drug strategies involving amines.
Elucidating Structure-Reactivity Relationships in this compound Analogues
The chemical reactivity of this compound analogues is fundamentally linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for designing new derivatives with desired chemical properties and for predicting their metabolic fate. The key structural features that influence reactivity are the substitution pattern on the aromatic ring, the nature of the alkoxy group, and modifications to the ethylamine side chain.
Influence of Aromatic Ring Substitution:
The position and electronic nature of substituents on the phenyl ring have a profound impact on the reactivity of the molecule. The propoxy group at the 2-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The presence of additional substituents can further modulate this reactivity.
Electron-donating groups (EDGs) at the para-position (position 5 relative to the ethylamine chain) would further increase the electron density of the ring, making it more susceptible to oxidation.
Electron-withdrawing groups (EWGs) at the same position would decrease the electron density, potentially making the ring more resistant to oxidative metabolism.
Studies on related 2,5-dimethoxyphenethylamines have shown that varying the substituent at the 4-position significantly influences receptor binding affinities, which is a reflection of how the electronic properties of the ring affect molecular interactions. nih.gov
Impact of the Alkoxy Group:
The nature of the alkoxy group itself plays a role in the molecule's reactivity. The propoxy group in the parent compound can be metabolically susceptible to O-dealkylation. The rate and extent of this metabolic reaction can be influenced by the length and branching of the alkyl chain.
Longer or branched alkyl chains may sterically hinder the approach of metabolic enzymes, potentially leading to a slower rate of dealkylation and a longer biological half-life.
Introduction of fluorine atoms into the alkoxy chain can significantly alter the metabolic stability, as the carbon-fluorine bond is very strong and resistant to cleavage.
Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines has demonstrated that extending the alkoxy group can increase binding affinities at certain receptors, highlighting the importance of this group in molecular interactions. nih.gov
Modifications of the Ethylamine Side Chain:
The primary amine of the ethylamine side chain is a key site for both synthetic modification and metabolic reactions, such as N-dealkylation or oxidation by monoamine oxidase (MAO).
N-alkylation of the amine can alter its basicity and lipophilicity, which in turn affects its reactivity and ability to cross biological membranes.
Introduction of a methyl group at the alpha-carbon (adjacent to the amine) can sterically hinder MAO-mediated metabolism, a common strategy in medicinal chemistry to increase the duration of action of phenethylamine (B48288) derivatives. nih.gov
The table below summarizes the predicted effects of structural modifications on the reactivity of this compound analogues.
| Structural Modification | Predicted Effect on Reactivity | Rationale |
| Addition of EWG to the phenyl ring | Decreased susceptibility to oxidation | Reduces electron density of the aromatic ring |
| Lengthening the propoxy chain | Decreased rate of O-dealkylation | Increased steric hindrance for metabolic enzymes |
| N-methylation of the amine | Altered basicity and metabolic stability | Electronic and steric effects on the amine group |
| α-methylation of the ethylamine chain | Decreased susceptibility to MAO-mediated metabolism | Steric hindrance at the site of enzymatic action |
Quantitative structure-activity relationship (QSAR) models can be powerful tools for elucidating these relationships more precisely. nih.govlibretexts.org By correlating various molecular descriptors with experimentally determined reactivity data, it is possible to build predictive models that can guide the design of new analogues with optimized properties. nih.govlibretexts.org
Role of 2 2 Propoxyphenyl Ethanamine As a Key Synthetic Intermediate
Precursor in the Construction of Diverse Heterocyclic Systems
The structure of 2-(2-Propoxyphenyl)ethanamine, featuring a primary amine and an aromatic ring, theoretically allows for its participation in a variety of cyclization reactions to form heterocyclic systems. The nucleophilic amine could react with suitable electrophiles to construct rings containing nitrogen. For instance, reactions with dicarbonyl compounds could potentially yield pyrroles or related five-membered heterocycles. Similarly, condensation with appropriate reagents could lead to the formation of larger rings such as benzodiazepines or other nitrogen-containing fused systems. However, no specific examples of these transformations using this compound have been reported.
Building Block for Complex Polycyclic Molecules and Natural Product Synthesis
The incorporation of the 2-(2-propoxyphenyl)ethyl moiety into larger, more complex molecular architectures is a plausible synthetic application. This substructure could serve as a foundational piece in the assembly of polycyclic compounds. In the context of natural product synthesis, phenethylamine (B48288) derivatives are known precursors to various alkaloids. While there is no direct evidence of this compound being used in the total synthesis of any natural product, its structural similarity to known precursors suggests it could potentially be employed in the synthesis of novel analogues or complex molecular scaffolds.
Application in the Construction of Chiral Scaffolds and Stereogenic Centers
The ethanamine backbone of this compound presents an opportunity for the introduction of chirality. Asymmetric synthesis or resolution could yield enantiomerically pure forms of the compound. These chiral building blocks could then be utilized in the synthesis of enantiopure materials, including chiral ligands for asymmetric catalysis or as integral components of biologically active molecules where stereochemistry is crucial for function. Research in this specific area involving this compound has not been published.
Green Chemistry Principles in the Synthesis of 2 2 Propoxyphenyl Ethanamine and Its Derivatives
Development of Solvent-Free and Reduced-Solvent Reaction Conditions
A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research into the synthesis of phenethylamine (B48288) derivatives has explored solvent-free and reduced-solvent conditions to mitigate these issues.
Solvent-Free Synthesis:
Solvent-free reactions, also known as solid-state reactions or neat reactions, offer significant environmental benefits. For instance, a method for synthesizing optically active α-aminophosphonates, which are structurally related to phenethylamines, has been described using microwave-assisted, solvent-free Kabachnik–Fields condensations nih.gov. This approach demonstrates high yields and is environmentally friendly. Similarly, a sustainable, metal- and solvent-free method has been developed for the synthesis of multi-substituted pyrroles, achieving good to excellent yields nih.gov. These examples highlight the potential for developing solvent-free syntheses for 2-(2-propoxyphenyl)ethanamine, potentially through reactions like reductive amination of the corresponding ketone under solvent-free conditions.
Reduced-Solvent Conditions:
Where solvents are necessary, the focus shifts to using greener alternatives or minimizing their volume. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The development of water-based synthetic routes for phenethylamine derivatives is an active area of research. Additionally, supercritical fluids like carbon dioxide can serve as environmentally benign reaction media.
| Reaction Type | Solvent Condition | Advantages | Reference Example |
| Kabachnik–Fields condensation | Solvent-free (microwave-assisted) | High yield, reduced waste, environmentally friendly | Synthesis of optically active α-aminophosphonates nih.gov |
| Pyrrole synthesis | Solvent-free | Sustainable, high yields | Metal- and solvent-free synthesis of multi-substituted pyrroles nih.gov |
Catalysis in Sustainable Synthesis of this compound
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. The use of catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste.
Organocatalysis utilizes small organic molecules as catalysts, avoiding the toxicity and environmental concerns associated with heavy metals. Metal-free approaches are gaining prominence in the synthesis of 2-arylethylamines due to their mild reaction conditions and high atom economy mdpi.com.
For example, proline and its derivatives are effective organocatalysts in various asymmetric reactions, such as Mannich and Michael additions, which can be adapted for the synthesis of chiral phenethylamine derivatives clockss.org. Thiourea-based organocatalysts have also been successfully employed in asymmetric synthesis, demonstrating excellent yield and enantioselectivity mdpi.com. A metal-free methodology for synthesizing unnatural β-silyl-α-amino acids via visible-light-induced hydrosilylation showcases the potential for high atom economy under mild conditions mdpi.com. Furthermore, a photoassisted, nickel-catalyzed reductive cross-coupling reaction using an inexpensive organic photocatalyst has been reported for the synthesis of β-phenethylamine derivatives, proceeding in the absence of stoichiometric heterogeneous reductants acs.orgacs.orgnih.gov.
Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, a key principle of green chemistry qualitas1998.net. Supported catalysts, where the active catalytic species is immobilized on a solid support, are a common form of heterogeneous catalysts.
The fine chemical and pharmaceutical industries have historically been hesitant to use supported transition metal catalysts due to issues like metal leaching and poor stability qualitas1998.net. However, advancements in materials science have led to the development of more robust supported catalysts. For instance, palladium on carbon is a widely used heterogeneous catalyst for hydrogenation reactions, a common step in phenethylamine synthesis google.com. The use of heterogeneous catalysis in the production of fine chemicals has been expanding since the early 2000s, replacing older stoichiometric processes qualitas1998.net.
| Catalyst Type | Description | Advantages |
| Organocatalysts | Small organic molecules that accelerate chemical reactions. | Metal-free, low toxicity, readily available. |
| Supported Catalysts | Catalytic material is dispersed on a support material. | Easy separation and recovery, potential for reuse. |
| Heterogeneous Catalysts | Catalyst is in a different phase than the reactants. | Simplified product purification, continuous processing. qualitas1998.net |
Energy Efficiency in Reaction Design: Microwave and Ultrasound Assistance
Improving energy efficiency is a critical aspect of green chemistry. Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods anton-paar.comsemanticscholar.org.
Microwave-Assisted Synthesis:
Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and higher yields anton-paar.comnih.gov. A solvent-free, microwave-assisted synthesis of imidazole and pyrazole derivatives through epoxide ring opening has been demonstrated, highlighting the speed and efficiency of this technique nih.gov. Microwave irradiation has also been successfully used in the intramolecular cyclocondensation of enamines to produce pyrrole derivatives in high yields mdpi.com.
Ultrasound Assistance:
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation semanticscholar.org. This phenomenon creates localized high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound-assisted synthesis has been employed for the creation of isoindolin-1-one derivatives, demonstrating improved reaction rates and yields under milder conditions nih.gov. The synthesis of xanthene derivatives has also been achieved with high yields and short reaction times using ultrasound irradiation unito.it.
| Energy Source | Mechanism | Advantages |
| Microwave Irradiation | Direct heating of polar molecules through dielectric heating. | Rapid heating, shorter reaction times, increased yields. anton-paar.comnih.gov |
| Ultrasound | Acoustic cavitation creates localized hot spots. | Enhanced reaction rates, milder conditions, improved yields. semanticscholar.orgnih.gov |
Maximizing Atom Economy and Minimizing Waste Generation Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product jocpr.com. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste jk-sci.comprimescholars.com.
Strategies to maximize atom economy in the synthesis of this compound include designing reactions that are inherently atom-economical, such as addition and cycloaddition reactions jk-sci.comnih.gov. For example, catalytic hydrogenation is a highly atom-economical reaction as it involves the addition of hydrogen with no byproducts jocpr.com. In contrast, reactions like the Wittig reaction often have poor atom economy due to the formation of stoichiometric amounts of triphenylphosphine (B44618) oxide waste primescholars.com.
Waste minimization is a broader concept that encompasses not only maximizing atom economy but also reducing the use of auxiliary substances like solvents and separation agents, and recycling reagents and catalysts repec.org. Designing reaction pathways with fewer steps can also significantly reduce waste generation researchgate.net.
| Principle | Description | Example |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. jocpr.comprimescholars.com | Addition reactions, where all reactant atoms are incorporated into the product. jk-sci.com |
| Waste Minimization | Reducing the overall amount of waste generated in a process. | Using catalytic rather than stoichiometric reagents. repec.org |
Integration of Renewable Feedstocks and Biocatalytic Processes in Sustainable Synthesis
The use of renewable feedstocks and biocatalysis represents a significant step towards a more sustainable chemical industry.
Renewable Feedstocks:
Renewable feedstocks, derived from biomass such as plants and microorganisms, offer an alternative to traditional petroleum-based starting materials researchgate.netrsc.orgresearchgate.net. While the direct synthesis of this compound from renewable feedstocks may be challenging, key intermediates could potentially be derived from biomass. For example, aromatic compounds can be obtained from lignin, a major component of wood rsc.orgresearchgate.net.
Biocatalytic Processes:
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These processes are often highly selective, occur under mild conditions (ambient temperature and pressure in aqueous media), and can reduce the need for protecting groups, thereby simplifying synthetic routes and reducing waste nih.govacs.org.
For the synthesis of phenethylamine derivatives, transaminases are particularly relevant enzymes. They can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess acs.org. The production of phenethylamine in Escherichia coli has been demonstrated through metabolic pathway engineering, showcasing the potential for industrial-scale fermentative production from simple sugars like glucose nih.gov. Lipases have also been used for the kinetic resolution of racemic primary amines, providing a chemo-enzymatic method to obtain optically active isomers of 1-phenylethylamine nih.gov.
| Approach | Description | Advantages |
| Renewable Feedstocks | Using starting materials derived from biomass. researchgate.netrsc.org | Reduces reliance on fossil fuels, can be carbon-neutral. |
| Biocatalysis | Using enzymes or whole cells as catalysts. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. acs.org |
Future Research Directions and Emerging Challenges for 2 2 Propoxyphenyl Ethanamine Research
The continued exploration of substituted phenethylamines, such as 2-(2-propoxyphenyl)ethanamine, is crucial for advancing various fields of chemical science. While foundational research has established its basic properties, the future of research into this compound lies in overcoming existing challenges and leveraging cutting-edge technologies. This article outlines key future research directions, focusing on the development of advanced synthetic methods, predictive computational models, novel reactivity discovery, integration of artificial intelligence, and the implementation of sustainable manufacturing strategies. These endeavors are poised to unlock the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Propoxyphenyl)ethanamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reductive amination of 2-propoxybenzaldehyde with nitromethane followed by catalytic hydrogenation. Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) and recrystallization in ethanol/water. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (δ 1.0–1.5 ppm for propoxy CH3, δ 3.5–4.0 ppm for ethanamine CH2) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use ATR-FTIR to identify amine (-NH2, ~3300 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) functional groups. Confirm via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Physicochemical Properties : Determine logP via reverse-phase HPLC (calibrated with standard reference compounds). Measure solubility in PBS (pH 7.4) using UV-Vis spectroscopy at λmax ≈ 280 nm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified P95 respirators for airborne particulates .
- Ventilation : Conduct experiments in fume hoods with ≥100 ft/min airflow. Store in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., halogenation at the phenyl ring, alkyl chain length variation) and assess binding affinity via competitive radioligand assays (e.g., 5-HT2A receptor using [³H]ketanserin).
- Data Interpretation : Compare EC50 values using nonlinear regression (GraphPad Prism). Corrogate substituent effects with computational docking (AutoDock Vina) to identify key hydrophobic/electronic interactions .
Q. What experimental strategies resolve contradictions in reported neuropharmacological data for this compound analogs?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., uniform cell lines, same buffer pH, and temperature). Validate receptor specificity via knockout models or siRNA silencing.
- Meta-Analysis : Use PRISMA guidelines to aggregate data from PubMed/Scopus, applying random-effects models to account for inter-study variability .
Q. How can in vivo neurobehavioral effects of this compound be systematically evaluated?
- Methodological Answer :
- Rodent Models : Administer doses (1–10 mg/kg, i.p.) to Sprague-Dawley rats. Quantify head-twitch responses (HTR) for serotonin receptor activation and use open-field tests for locomotor activity.
- Data Collection : Employ video tracking software (EthoVision XT) and HPLC-MS/MS for plasma concentration correlation .
Q. What analytical methods are optimal for detecting this compound metabolites in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
